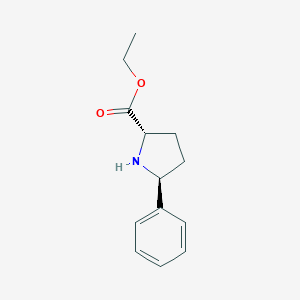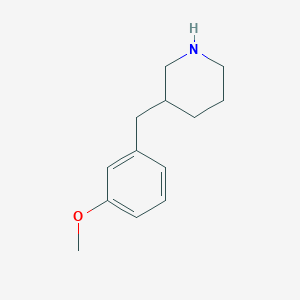
3-(3-Methoxybenzyl)piperidine
描述
3-(3-Methoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . This compound is known for its various biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(3-Methoxybenzyl)piperidine involves the reaction of 3-methoxybenzyl chloride with piperidine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-methoxybenzyl chloride and piperidine.
Solvent: Anhydrous ethanol or another suitable solvent.
Base: Sodium hydroxide or potassium carbonate.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety .
化学反应分析
Types of Reactions
3-(3-Methoxybenzyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(3-Hydroxybenzyl)piperidine.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzyl piperidines.
科学研究应用
3-(3-Methoxybenzyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its antipsychotic, analgesic, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(3-Methoxybenzyl)piperidine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation leads to its antipsychotic and analgesic effects. Additionally, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
相似化合物的比较
Similar Compounds
- 3-(3-Methoxybenzyl)piperazine
- 1-(3-Methoxybenzyl)-4-piperidinol
- 1-(2,3-Dimethoxybenzyl)piperidine hydrochloride
- 1-(3-Chlorophenyl)-4-(4-methoxybenzoyl)piperazine
- (3-Methoxybenzyl)triphenyltin
Uniqueness
Compared to similar compounds, 3-(3-Methoxybenzyl)piperidine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct biological activities. Its methoxy group enhances its lipophilicity, allowing it to cross biological membranes more easily and interact with its molecular targets effectively .
属性
IUPAC Name |
3-[(3-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKSLDMVANTJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588799 | |
| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766487-11-0 | |
| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of EED in complex with 3-(3-methoxybenzyl)piperidine hydrochloride?
A: The determination of the crystal structure of EED in complex with this compound hydrochloride provides valuable insights into how this specific compound interacts with EED at a molecular level. [] This information is crucial for understanding the compound's mechanism of action as a potential inhibitor of EED, a protein involved in epigenetic regulation. By analyzing the binding interactions, researchers can gain insights into the structural features important for activity and potentially design more potent and selective EED inhibitors. This could have implications for developing novel therapeutic strategies targeting EED-mediated processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


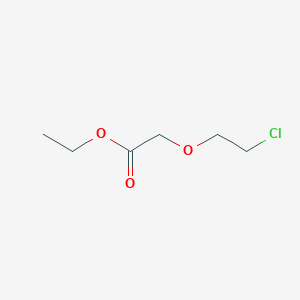
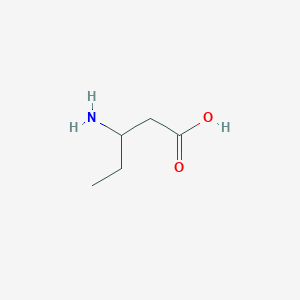
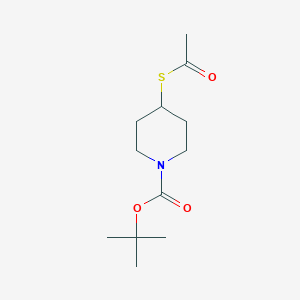
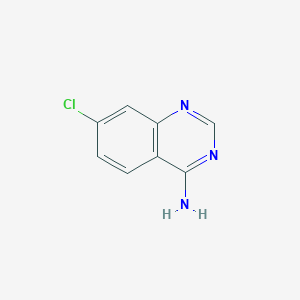

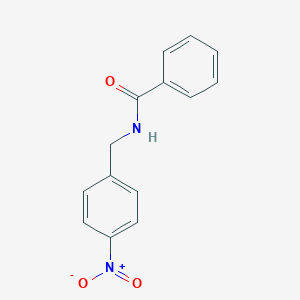


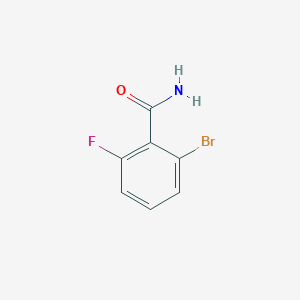
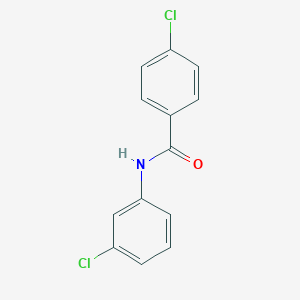
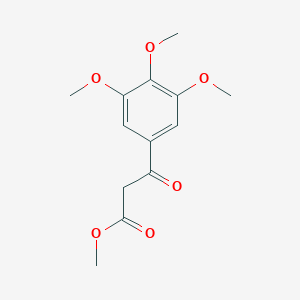

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)
